N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine
Description
Chemical Structure and Properties The compound N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine (CAS: 400082-24-8) features a central propan-2-imine backbone substituted with two phenylsulfanyl groups at positions 1 and 3, and a (2,4-dichlorophenyl)methoxy moiety at the imine nitrogen. Its molecular formula is C₂₂H₁₉Cl₂NOS₂, with a molar mass of 448.43 g/mol and a predicted density of 1.24 g/cm³ .
Synthesis and Applications
Synthesized via condensation reactions involving 1,3-bis(phenylsulfanyl)propan-2-one and O-[(2,4-dichlorophenyl)methyl]hydroxylamine, this compound is studied for applications in organic electronics and as a ligand in catalysis. Its high predicted boiling point (560.6°C) suggests thermal stability under harsh conditions .
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NOS2/c23-18-12-11-17(22(24)13-18)14-26-25-19(15-27-20-7-3-1-4-8-20)16-28-21-9-5-2-6-10-21/h1-13H,14-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGYVFZACNTPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=NOCC2=C(C=C(C=C2)Cl)Cl)CSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenol and phenylthiol.
Formation of Intermediates: The 2,4-dichlorophenol is reacted with methanol in the presence of a base to form 2,4-dichlorophenyl methoxy. Concurrently, phenylthiol is reacted with a suitable halogenated propan-2-imine to form phenylsulfanyl intermediates.
Coupling Reaction: The intermediates are then coupled under specific conditions, often involving a catalyst such as palladium, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or phenylsulfanyl groups, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, organolithium compounds.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling processes.
Gene Expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
Substituent Variations on the Phenylmethoxy Group
Several analogs differ in the substitution pattern on the phenylmethoxy group:
- 2CZ ([(2-chlorophenyl)methoxy]carbonyl) and 4CZ ([(4-chlorophenyl)methoxy]carbonyl): These mono-chlorinated derivatives lack the 2,4-dichloro substitution, resulting in lower molecular weights (e.g., ~230–260 g/mol) and reduced steric hindrance compared to the target compound .
- 2-4DCZ ([(2,4-dichlorophenyl)methoxy]carbonyl): Shares the dichloro substitution pattern but replaces the imine with a carbonyl group. This structural difference reduces nitrogen-mediated reactivity and alters polarity .
Table 1: Substituent Effects on Key Properties
| Compound | Molecular Weight (g/mol) | Key Functional Group | Predicted Boiling Point (°C) |
|---|---|---|---|
| Target Compound | 448.43 | Imine | 560.6 |
| 2CZ | ~245 | Carbonyl | 320–350 (estimated) |
| 2-4DCZ | ~300 | Carbonyl | 450–500 (estimated) |
Sulfur-Containing Analogues
- 2-cyano-N-(2,4-dichlorophenyl)-3-(5-methoxy-2-oxidanyl-phenyl)prop-2-enamide: Features a cyano group and methoxyphenyl substituent. The electron-deficient cyano group increases electrophilicity, contrasting with the target’s electron-rich sulfanyl groups .
Chlorophenyl-Containing Bioactive Compounds
- AM251 and Rimonabant: These cannabinoid receptor antagonists share a 2,4-dichlorophenyl group but incorporate pyrazole-carboxamide cores. Their carboxamide groups enable hydrogen bonding with biological targets, a property absent in the target compound’s imine structure .
- N-[2-({(2E)-3-(4-Chlorophenyl)prop-2-en-1-ylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: Combines a chlorophenyl group with a sulfonamide and hydroxyethyl chain. The sulfonamide group enhances water solubility, whereas the target compound’s sulfanyl groups favor lipid membrane penetration .
Table 2: Functional Group Impact on Bioactivity
Research Findings and Implications
- Thermal Stability : The target compound’s high boiling point (560.6°C ) surpasses most analogs, suggesting utility in high-temperature applications like polymer stabilization .
- Electrochemical Properties : The sulfanyl groups may enable redox activity, distinguishing it from carbonyl-containing analogs like 2-4DCZ .
- Biological Compatibility : While less water-soluble than sulfonamide derivatives (e.g., ), its lipophilicity could enhance blood-brain barrier penetration in drug design .
Biological Activity
N-[(2,4-dichlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine is a novel compound synthesized through a multistep process involving 6-methyluracil and chloromethylthiiran. This compound belongs to the class of amides of 1,2,3,4-tetrahydropyrimidinecarboxylic acids and features a thietane group as a substituent on the 6-methyluracil scaffold. The unique structural features of thietane derivatives make them attractive for various biological applications, particularly in organic synthesis and medicinal chemistry.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thietane Ring : The initial step includes the reaction of 6-methyluracil with chloromethylthiiran.
- Introduction of the Dichlorophenyl Group : The dichlorophenyl moiety is introduced via electrophilic substitution.
- Final Imine Formation : The final product is obtained through condensation reactions that yield the imine functional group.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that thietane derivatives can inhibit the growth of various bacteria and fungi. For example, studies on related thietane compounds have demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Properties
The anticancer activity of thietane derivatives has been explored in several studies. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines (e.g., MCF-7), indicating promising potential for further development as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thietane Derivative A | MCF-7 | 27.3 |
| Thietane Derivative B | HCT-116 | 6.2 |
| This compound | TBD | TBD |
Neuroprotective Effects
Emerging research suggests that similar compounds may exhibit neuroprotective effects by inhibiting enzymes associated with neurodegenerative diseases. For instance, studies have highlighted the ability of certain thietane derivatives to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
Case Studies
- Study on Antimicrobial Activity : A study conducted on a series of thietane derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with significant inhibition observed at concentrations as low as 10 µg/mL.
- Cytotoxicity Evaluation : In a cytotoxicity assay involving MCF-7 and Bel-7402 cell lines, several thietane derivatives were tested for their ability to induce apoptosis. Results showed that specific substitutions on the thietane ring significantly enhanced cytotoxic activity compared to unsubstituted analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
